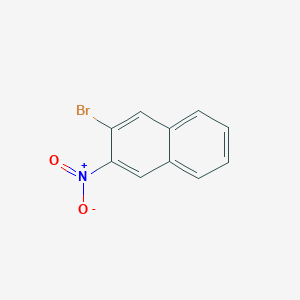
2-Bromo-3-nitronaphthalene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polarographic and Voltammetric Determination : 2-Nitronaphthalene's behavior has been studied using polarographic and voltammetric methods, demonstrating its utility in determining trace amounts in environmental samples like drinking and river water (Pecková et al., 2005).
Photochemistry in Atmospheric Waters : 1-Nitronaphthalene, closely related to 2-nitronaphthalene, has been studied for its photosensitized reactions in aqueous solutions, highlighting its role in producing radical species and singlet oxygen in atmospheric waters (Brigante et al., 2010).
Synthesis Applications : 2-Nitronaphthalenes have been used in a catalyst-free conjugate addition with indoles and pyrroles in water, demonstrating their role in synthesizing complex organic compounds like tetrahydro-β-carbolines (Malhotra et al., 2013).
Battery Material Research : 1-Nitronaphthalene has been investigated as a potential cathode material for magnesium reserve batteries, showcasing its application in energy storage technologies (Thirunakaran et al., 1996).
Atmospheric Modeling : The formation, decay, and partitioning of nitronaphthalenes in the atmosphere have been modeled to understand their environmental impact and behavior in air masses (Feilberg et al., 1999).
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
It’s possible that it interacts with its targets through a mechanism similar to other nitro compounds, which often act by donating or accepting electrons in biochemical reactions .
Biochemical Pathways
Nitro compounds are generally involved in redox reactions and can influence various metabolic pathways .
Pharmacokinetics
Its physical properties such as density (1662 g/cm3), boiling point (3381ºC at 760 mmHg), and molecular weight (25206400) can provide some insights into its potential behavior in the body .
Result of Action
Nitro compounds can cause oxidative stress and damage to cells, potentially leading to various biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-nitronaphthalene. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Biochemische Analyse
Biochemical Properties
2-Bromo-3-nitronaphthalene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic activation. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with cellular macromolecules. Additionally, this compound can undergo nucleophilic substitution reactions, where nucleophiles such as glutathione can attack the electrophilic sites on the compound, leading to the formation of conjugates that are more easily excreted from the body .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species, which can lead to the activation of stress response pathways and changes in gene expression. Additionally, this compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of cytochrome P450 enzymes by forming covalent adducts with the enzyme’s active site. This inhibition can result in the accumulation of toxic intermediates and subsequent cellular damage. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress response and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can cause persistent changes in cellular function, including sustained oxidative stress and chronic activation of stress response pathways. These long-term effects can lead to cellular adaptation or, in some cases, cellular damage and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, this compound can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects are observed. Additionally, high doses of this compound can lead to adverse effects such as inflammation, necrosis, and organ failure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes metabolic activation to form reactive intermediates, which can then be conjugated with glutathione or other nucleophiles. These conjugates are more water-soluble and can be excreted from the body through the urine or bile. The metabolic pathways of this compound also involve the reduction of the nitro group to form amino derivatives, which can further participate in various biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue affinity, and the presence of transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, this compound can be directed to the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress. Additionally, the compound can localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-bromo-3-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQFZBUWIOZDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474741 | |
| Record name | 2-bromo-3-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67116-33-0 | |
| Record name | 2-bromo-3-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




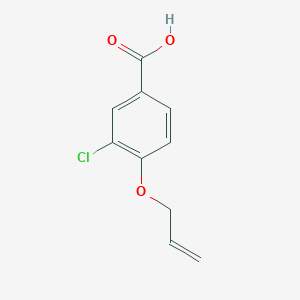
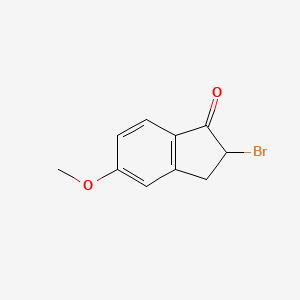
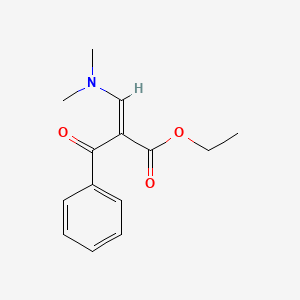

![Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B1314751.png)

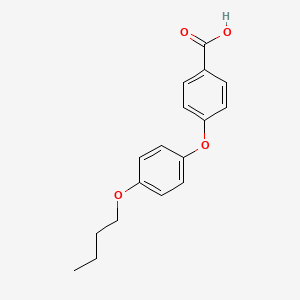


![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)
![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)
